3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride
Description
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N,N'-dimethylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2.2ClH/c1-12-6-7-13(2)10-5-3-4-9(11)8-10;;/h3-5,8,12H,6-7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZGHKKITANLBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=CC(=CC=C1)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride typically involves the following steps:
Nitration: Aniline is nitrated to form 3-nitroaniline.
Reduction: The nitro group is reduced to an amino group, yielding 3-chloroaniline.
Alkylation: 3-chloroaniline undergoes alkylation with methylamine to form 3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline.
Salt Formation: The final product is obtained by reacting the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for nitration and reduction steps.
Purification: through crystallization or distillation.
Quality control: to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including hydroxide ions or amines.
Major Products
N-oxides: Formed through oxidation.
Amines: Resulting from reduction.
Substituted anilines: Produced via nucleophilic substitution.
Scientific Research Applications
3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to receptors: Affecting signal transduction pathways.
Inhibit enzymes: Modulating biochemical reactions.
Alter cellular processes: Influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Betahistine Hydrochloride
Betahistine hydrochloride ([5579-84-0], C₈H₁₂N₂·2HCl, MW: 209.11 g/mol) shares the dihydrochloride salt form and a 2-(methylamino)ethyl substituent but features a pyridine ring instead of a benzene ring. The absence of a chloro group in betahistine reduces its lipophilicity compared to the target compound. Betahistine is clinically used to treat vertigo and Ménière’s disease by acting as a histamine H₃ receptor antagonist .
Comparison with 4-[2-(Dimethylamino)ethyl]aniline Dihydrochloride
This analog (C₁₀H₁₇N₂·2HCl, MW: 238.17 g/mol) replaces the target compound’s 3-chloro and methylamino groups with a dimethylaminoethyl chain and a para-amino group. The tertiary amine (dimethylamino) in this compound increases steric hindrance and reduces hydrogen-bonding capacity compared to the secondary amine (methylaminoethyl) in the target compound. The absence of a chloro substituent may decrease electrophilic reactivity, impacting its utility in nucleophilic aromatic substitution reactions .
Comparison with Chloroacetamide Pesticides (e.g., Alachlor)
Alachlor (C₁₄H₂₀ClNO₂, MW: 269.77 g/mol) and related herbicides share a chloro substituent but differ fundamentally in structure, featuring acetamide backbones instead of aromatic amines. The chloro group in alachlor enhances its herbicidal activity by disrupting plant lipid biosynthesis, whereas the target compound’s chloro group may influence electronic interactions in biological targets like enzymes or receptors. Structural differences highlight divergent applications: agrochemical vs.
Comparison with Sumatriptan Succinate Derivatives
Sumatriptan succinate (C₁₄H₂₁N₃O₂S·C₄H₆O₄ , MW: 413.5 g/mol) contains an indole ring and a sulfonamide group, unlike the target compound’s aniline core. Both compounds utilize ethylamine side chains for solubility and receptor targeting (e.g., sumatriptan’s 5-HT₁ receptor agonism). The target compound’s chloro group may reduce metabolic oxidation compared to sumatriptan’s indole ring, which is prone to cytochrome P450-mediated degradation .
Substituent Effects on Physicochemical Properties
- Methylaminoethyl vs. Dimethylaminoethyl: The secondary amine in the target compound offers greater hydrogen-bonding capacity than tertiary amines, influencing solubility and receptor interactions.
- Salt Form : Dihydrochloride salts improve aqueous solubility, critical for bioavailability in pharmaceuticals.
Biological Activity
3-Chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride, a compound with the CAS number 2219374-55-5, is a member of the aniline class of compounds that has garnered attention due to its potential biological activities. This article delves into the synthesis, pharmacological properties, and biological activities of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a chloro substituent on the aromatic ring, which enhances its reactivity. The chemical structure can be represented as follows:
- Chemical Formula : C₉H₁₂ClN₂·2HCl
- Molecular Weight : 228.07 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an antidepressant and its antimicrobial properties.
Antidepressant Activity
Recent studies have indicated that compounds similar to this compound may exhibit antidepressant effects. Research into related compounds has shown that modifications in the molecular structure can significantly influence their efficacy in treating depressive disorders. For instance, analogs of this compound have been synthesized and tested for their ability to inhibit the reuptake of neurotransmitters, which is a common mechanism for antidepressants.
Table 1: Comparison of Antidepressant Activity in Related Compounds
| Compound Name | Mechanism of Action | Efficacy (IC50) |
|---|---|---|
| Nor-sertraline | SSRI | 95 nM |
| Duloxetine | SNRI | 52 nM |
| This compound | TBD (To Be Determined) | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Initial findings suggest that it may possess activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Staphylococcus aureus | TBD |
| Pseudomonas aeruginosa | TBD |
Case Studies
- Case Study on Antidepressant Efficacy : A study investigated the antidepressant-like effects of structurally similar compounds in animal models. The results indicated that modifications to the aniline structure could enhance serotonin reuptake inhibition, leading to improved mood-related behaviors.
- Case Study on Antimicrobial Efficacy : An evaluation of the antimicrobial activity of various aniline derivatives showed that certain substitutions increased potency against specific bacterial strains, suggesting a structure-activity relationship (SAR) that could guide further development.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride?
- Methodological Answer : The synthesis typically involves sequential alkylation and amination steps. A common approach starts with the alkylation of 3-chloroaniline using methylating agents (e.g., methyl iodide) under basic conditions to introduce the N-methyl group. Subsequent reaction with 2-(methylamino)ethyl chloride in the presence of a base (e.g., K₂CO₃) forms the tertiary amine intermediate. Finally, dihydrochloride salt formation is achieved via treatment with HCl in a polar solvent like ethanol. Reaction monitoring via TLC or HPLC is critical to confirm intermediate purity .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer : Characterization requires a multi-technique approach:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aromatic substitution pattern, methyl groups, and ethylamine chain.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion ([M+H]⁺) and isotopic chlorine pattern.
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological studies).
- Elemental Analysis : Quantify C, H, N, and Cl content to confirm stoichiometry .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : The compound is hygroscopic and typically soluble in polar solvents (water, methanol, DMSO). For stability testing:
- Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) for aqueous studies.
- Monitor degradation via HPLC under varying conditions (e.g., temperature, light exposure).
- Use FTIR to detect hydrolysis of the amine or chloro groups over time .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts or MS fragmentation) be resolved during characterization?
- Methodological Answer : Discrepancies often arise from residual solvents, tautomerism, or salt formation. Strategies include:
- Drying : Ensure complete solvent removal under vacuum before analysis.
- pH Adjustment : Neutralize the dihydrochloride salt (e.g., with NaHCO₃) to isolate the free base for comparison.
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .
Q. What experimental design principles apply to optimizing yield in large-scale synthesis?
- Methodological Answer : Utilize a Design of Experiments (DoE) approach:
- Variables : Temperature, solvent polarity, catalyst concentration (e.g., phase-transfer catalysts).
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
Q. How can computational methods predict biological interactions or toxicity of this compound?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., amine receptors) using AutoDock Vina or Schrödinger Suite.
- ADMET Prediction : Tools like SwissADME or ProTox-II estimate pharmacokinetics (e.g., CYP450 inhibition) and toxicity (e.g., hERG liability).
- MD Simulations : Assess binding stability in lipid bilayers (GROMACS) to predict membrane permeability .
Q. What strategies address discrepancies in bioactivity data across different assay platforms?
- Methodological Answer :
- Standardization : Use internal controls (e.g., reference agonists/antagonists) in each assay.
- Orthogonal Assays : Validate results via SPR (binding affinity), calcium flux (functional activity), and Western blotting (downstream signaling).
- Batch Analysis : Ensure compound purity and stability across assays via parallel HPLC runs .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR) and replicate experiments under controlled conditions.
- Reaction Optimization : Prioritize green chemistry principles (e.g., aqueous reactions, recyclable catalysts) to enhance sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
